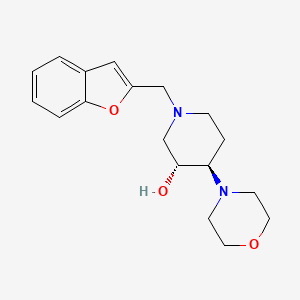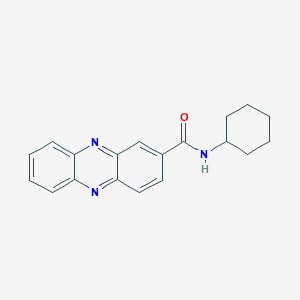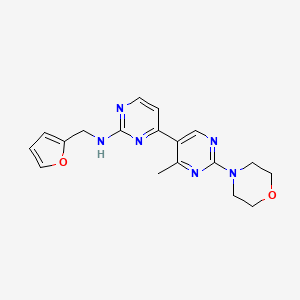
(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol, also known as BPMP, is a synthetic compound that has been widely studied for its potential therapeutic applications. Its unique structure and mechanism of action have made it a promising candidate for the treatment of various diseases. In
Mechanism of Action
(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol acts as a partial agonist at the mu-opioid receptor and an antagonist at the delta-opioid receptor. This unique mechanism of action allows it to reduce the rewarding effects of opioids without producing the same level of dependence and withdrawal symptoms. (3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol also increases dopamine release in the brain, which may contribute to its potential therapeutic effects in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the rewarding effects of opioids, decrease the likelihood of relapse, and increase dopamine release in the brain. It has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of (3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol is its unique mechanism of action, which allows it to reduce the rewarding effects of opioids without producing the same level of dependence and withdrawal symptoms. However, one of the limitations of (3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol is its relatively low potency compared to other opioid receptor modulators.
Future Directions
There are a number of future directions for research on (3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol. One area of interest is in the development of more potent analogs with improved therapeutic potential. Another area of research is in the investigation of (3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol's potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of (3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol and its potential applications in the treatment of other diseases.
Synthesis Methods
(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol can be synthesized through a multi-step process involving the reaction of 1-benzofuran-2-carboxylic acid with morpholine and piperidine. The resulting intermediate is then reduced with a chiral reducing agent to yield the final product, (3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol.
Scientific Research Applications
(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol has been studied extensively for its potential therapeutic applications. One of the most promising areas of research has been in the treatment of opioid addiction. (3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol has been shown to reduce the rewarding effects of opioids and decrease the likelihood of relapse in animal models. It has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain.
properties
IUPAC Name |
(3R,4R)-1-(1-benzofuran-2-ylmethyl)-4-morpholin-4-ylpiperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c21-17-13-19(6-5-16(17)20-7-9-22-10-8-20)12-15-11-14-3-1-2-4-18(14)23-15/h1-4,11,16-17,21H,5-10,12-13H2/t16-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEUYWLEUXGPHH-IAGOWNOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N2CCOCC2)O)CC3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N2CCOCC2)O)CC3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-1-(1-benzofuran-2-ylmethyl)-4-morpholin-4-ylpiperidin-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-methyl-5-(1-piperidinylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5120989.png)

![3-bromo-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5121001.png)
![(2R*,6S*)-4-[(1-{2-[4-(2-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B5121009.png)

![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5121016.png)

![methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate](/img/structure/B5121030.png)
![1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone](/img/structure/B5121034.png)



![3-benzyl-2-(benzylimino)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B5121084.png)
